molecular formula C23H23N B3177356 (S)-N-Tritylbut-3-en-2-amine CAS No. 153451-34-4

(S)-N-Tritylbut-3-en-2-amine

Cat. No.: B3177356
CAS No.: 153451-34-4
M. Wt: 313.4 g/mol
InChI Key: CECQIOLGVLJTEN-IBGZPJMESA-N
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Description

(S)-N-Tritylbut-3-en-2-amine (CAS 153451-34-4) is a chiral amine compound with the molecular formula C 23 H 23 N and a molecular weight of 313.44 g/mol . This chemical serves as a valuable chiral synthon and intermediate in organic synthesis and pharmaceutical research. The molecule features a stereogenic center and a terminal alkene group, which provides a versatile handle for further functionalization through reactions such as cross-coupling, hydrofunctionalization, and cycloaddition chemistries. The trityl (triphenylmethyl) group acts as a robust protecting group for the amine functionality, enhancing the compound's stability and altering its solubility properties . In research applications, this compound is primarily used as a building block for the construction of more complex molecules. Its structure makes it a potential precursor for the synthesis of biologically active compounds, including those with potential pharmacological properties. The chiral nature of this amine allows for the development of enantiomerically pure substances, which is a critical aspect of modern drug discovery and development. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C and kept in a dark place . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-tritylbut-3-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N/c1-3-19(2)24-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h3-19,24H,1H2,2H3/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECQIOLGVLJTEN-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for S N Tritylbut 3 En 2 Amine

Stereoselective Approaches to (S)-N-Tritylbut-3-en-2-amine Synthesis

The cornerstone of synthesizing this compound lies in the establishment of the chiral center with the desired (S)-configuration. This is typically achieved through enantioselective methods that construct the but-3-en-2-amine (B3051532) skeleton, followed by the strategic introduction of the trityl group.

Enantioselective Formation of the But-3-en-2-amine Skeleton

The asymmetric synthesis of the but-3-en-2-amine core is a critical step that dictates the enantiopurity of the final product. Several catalytic and auxiliary-controlled methods have been developed for the synthesis of chiral homoallylic amines. researchgate.netnih.govbeilstein-journals.org

One prominent approach involves the asymmetric allylation of imines . beilstein-journals.orgwalisongo.ac.id This can be achieved through various catalytic systems, including those based on transition metals or organocatalysts. For instance, chiral phosphoric acids and their derivatives have been shown to catalyze the addition of allylating agents to imines with high enantioselectivity. beilstein-journals.org Another effective method utilizes chiral auxiliaries, such as Evans-type oxazolidinones or sulfinamides, attached to the imine nitrogen. walisongo.ac.idgoogle.com These auxiliaries direct the stereochemical outcome of the allylation reaction, and their subsequent removal affords the desired enantiomer of the amine.

A notable example is the Zn-mediated allylation of an (R)-N-tert-butanesulfinyl imine, which can yield either diastereomer of the homoallylic N-tert-butanesulfinyl amine depending on the solvent system used. walisongo.ac.id Subsequent removal of the sulfinyl group provides the free chiral amine.

Reductive amination of but-3-en-2-one (B6265698) with a chiral amine or in the presence of a chiral catalyst is another viable route. However, controlling the regioselectivity and preventing over-alkylation can be challenging.

The following table summarizes some general approaches for the enantioselective synthesis of chiral homoallylic amines, which are applicable to the formation of the (S)-but-3-en-2-amine skeleton.

MethodCatalyst/AuxiliaryKey Features
Asymmetric Allylation of IminesChiral Phosphoric AcidsOrganocatalytic, high enantioselectivity. beilstein-journals.org
Asymmetric Allylation of IminesChiral N-tert-Butanesulfinyl AuxiliaryDiastereoselective, tunable stereochemical outcome based on solvent. walisongo.ac.id
Asymmetric Allylation of IminesChiral BINOL-derived CatalystsEffective for a wide range of N-acylimines. beilstein-journals.org
Cross-Coupling ReactionTitanium-based ReagentsStereoselective coupling of allylic alcohols and imines. nih.gov

Introduction and Stereocontrol of the Trityl Group

Once the chiral (S)-but-3-en-2-amine is obtained, the bulky trityl (triphenylmethyl) group is introduced to protect the amine functionality. The trityl group serves not only as a protecting group but can also influence the stereochemical environment of the molecule. nih.gov

The standard procedure for N-tritylation involves the reaction of the amine with trityl chloride (TrCl) in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). beilstein-journals.org The reaction generally proceeds without racemization of the adjacent stereocenter.

Mechanistic Considerations in Preparation Protocols

The mechanism of the enantioselective formation of the but-3-en-2-amine skeleton is highly dependent on the chosen synthetic route. In the case of chiral phosphoric acid-catalyzed allylation of imines , the catalyst is believed to act as a bifunctional Brønsted acid, activating the imine and organizing the transition state through hydrogen bonding to control the facial selectivity of the nucleophilic attack by the allylating agent.

For chiral auxiliary-based methods , such as the use of N-tert-butanesulfinyl imines, the stereochemical outcome is dictated by the formation of a six-membered chair-like transition state involving a metal cation (e.g., Zn²⁺) chelated between the sulfinyl oxygen and the imine nitrogen. walisongo.ac.id The steric bulk of the auxiliary directs the incoming nucleophile to the opposite face of the imine.

The N-tritylation reaction proceeds via a standard S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of trityl chloride, displacing the chloride ion. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the amine for the tritylating agent.

Derivatization and Functionalization of this compound

The presence of both a terminal alkene and a protected chiral amine makes this compound a valuable substrate for further synthetic transformations.

Transformations at the Terminal Alkene Moiety

The terminal double bond is a versatile handle for a variety of chemical modifications. Standard alkene functionalization reactions can be applied, with the stereochemistry of the existing chiral center potentially influencing the diastereoselectivity of these transformations.

Common transformations include:

Oxidation: Epoxidation of the alkene using reagents like m-CPBA would lead to a chiral epoxide. Dihydroxylation using osmium tetroxide would yield a diol, and ozonolysis would cleave the double bond to produce an aldehyde.

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding (S)-N-Tritylbutan-2-amine.

Hydroboration-Oxidation: This sequence would lead to the formation of an anti-Markovnikov alcohol, (S)-4-(tritylamino)butan-1-ol, after oxidation.

Cross-Metathesis: Reaction with other alkenes in the presence of a ruthenium catalyst (e.g., Grubbs catalyst) would allow for the extension of the carbon chain.

Cycloaddition Reactions: The alkene can participate in [3+2] or [4+2] cycloaddition reactions to form various cyclic structures. nih.gov

The following table provides a summary of potential transformations at the alkene moiety.

ReactionReagentsProduct Type
Epoxidationm-CPBAChiral Epoxide
DihydroxylationOsO₄, NMOChiral Diol
Ozonolysis1. O₃; 2. Me₂SAldehyde
HydrogenationH₂, Pd/CSaturated Amine
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary Alcohol

Modifications at the Chiral Amine Center

The N-trityl group is a robust protecting group, but it can be cleaved under acidic conditions to liberate the free amine. This deprotection allows for a range of modifications at the nitrogen atom. nih.govru.nl

Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or milder acidic conditions can remove the trityl group, yielding (S)-but-3-en-2-amine. whiterose.ac.uk

N-Alkylation/N-Acylation (after deprotection): Once deprotected, the primary amine can be readily alkylated or acylated to introduce various substituents.

Formation of Amides and Carbamates (after deprotection): The free amine can be converted into amides by reaction with acyl chlorides or carboxylic acids (using coupling agents), or into carbamates with reagents like Boc-anhydride.

It is important to note that reactions directly at the nitrogen of the N-trityl protected amine are generally limited due to the steric hindrance of the trityl group. However, the trityl group's primary role is to protect the amine during other transformations and to be removed when further functionalization at the nitrogen is desired.

Role of S N Tritylbut 3 En 2 Amine in Asymmetric Synthesis

Hypothetical Chiral Auxiliary Applications of (S)-N-Tritylbut-3-en-2-amine Derivatives

While no literature currently exists, the structure of this compound suggests that its derivatives could theoretically be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

Theoretical Diastereoselective Control in sp3 Carbon-Carbon Bond Formations

Derivatives of this compound could potentially be fashioned into chiral amides or imines. The bulky N-trityl group would be expected to create a highly sterically hindered environment, influencing the facial selectivity of approaching electrophiles or nucleophiles. For instance, if the butenyl side chain were to be modified into a coordinating group, it could chelate to a metal cation, further rigidifying the transition state and enhancing diastereoselectivity in reactions such as enolate alkylations or aldol (B89426) additions.

Table 1: Hypothetical Diastereoselective Alkylation of a Chiral Imine Derived from this compound

Entry Electrophile (R-X) Base Diastereomeric Ratio (d.r.)
1 Benzyl bromide LDA Not Determined
2 Methyl iodide NaHMDS Not Determined
3 Allyl bromide KHMDS Not Determined

This table is purely illustrative of the type of data that would be generated from such research. The values are hypothetical.

Postulated Influence on Stereochemical Outcomes in Functionalization Reactions

The chiral scaffold of this compound could also theoretically direct the stereochemical course of functionalization reactions on the butenyl moiety. For example, epoxidation or dihydroxylation of the double bond could proceed with high diastereoselectivity due to the steric influence of the adjacent chiral center and the N-trityl group. The resulting stereodefined diols or epoxides would be valuable chiral building blocks.

Theoretical Role as a Precursor to Chiral Ligands for Asymmetric Catalysis

The structure of this compound also presents it as a potential starting material for the synthesis of novel chiral ligands. Chiral ligands are organic molecules that coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

Speculative Rational Design and Synthesis of Metal-Binding Ligands from this compound Scaffolds

The butenyl group of this compound is a versatile handle for chemical modification. For instance, hydroformylation followed by phosphine (B1218219) synthesis could lead to novel phosphine ligands. Alternatively, ozonolysis and further manipulation could yield bidentate ligands. The chiral amine backbone would be integral to the ligand structure, placing the coordinating atoms in a well-defined, asymmetric arrangement. The trityl group could be retained to create a sterically demanding ligand pocket or removed to allow for further functionalization.

Table 2: Potential Chiral Ligands Derivable from this compound

Ligand Type Potential Coordinating Atoms Proposed Application
Monophosphine P Asymmetric Hydrogenation
Bidentate P,N-Ligand P, N Asymmetric Allylic Alkylation
Bidentate N,O-Ligand N, O Asymmetric Aldol Reactions

This table presents hypothetical ligand classes and their potential applications based on established principles of asymmetric catalysis.

Envisioned Ligand Architecture and Generation of Chiral Environments for Metal Centers

The chirality of a ligand derived from this compound would originate from the stereocenter in the backbone. Upon coordination to a metal, this chirality would be transferred to the catalytic center, creating a chiral pocket. The architecture of this pocket would dictate the trajectory of substrates approaching the metal, thereby controlling the stereochemical outcome of the catalyzed reaction. The rigidity and steric bulk of the ligand, influenced by the trityl group and the ligand backbone, would be critical factors in achieving high levels of enantioselectivity.

Involvement in Catalytic Asymmetric Transformations

The core value of a chiral amine like this compound lies in its potential to be transformed into a catalyst that can induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of a product. This is crucial in fields like pharmaceuticals, where the chirality of a molecule can determine its efficacy and safety. The trityl group, a bulky protective group, can also play a role in stereochemical control by creating a defined steric environment around the catalytic center.

Organocatalytic Applications of this compound Derivatives

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a cornerstone of organocatalysis.

Enamine Catalysis

Enamine catalysis is a powerful mode of activation for aldehydes and ketones, proceeding through the formation of a nucleophilic enamine intermediate from the carbonyl substrate and a primary or secondary amine catalyst. wikipedia.orgsemanticscholar.org For a derivative of this compound to function in this capacity, the trityl group would likely need to be removed to free the secondary amine. This resulting chiral secondary amine could then, in principle, catalyze reactions such as asymmetric aldol or Michael additions. mdpi.comscienceopen.com The stereochemical outcome would be dictated by the chiral environment created by the catalyst. semanticscholar.org However, specific studies detailing the synthesis of such derivatives from this compound and their successful application in enamine catalysis are not prominently featured in the scientific literature.

Iminium Catalysis

In iminium catalysis, a chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. beilstein-journals.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. beilstein-journals.org Similar to enamine catalysis, a deprotected derivative of this compound could potentially serve as a catalyst for reactions like asymmetric Diels-Alder or Friedel-Crafts alkylations. The bulky chiral backbone would be key to achieving high levels of stereocontrol. While this is a plausible application, documented instances of catalysts derived from this compound being used for iminium catalysis are scarce.

Brønsted Base Catalysis

Chiral Brønsted base catalysts are non-nucleophilic bases that activate substrates by deprotonation. nih.govresearchgate.net They often feature a basic site, such as an amine or guanidine, within a chiral scaffold. thieme-connect.de A derivative of this compound could theoretically be elaborated into a bifunctional catalyst, possessing both a Brønsted basic site and a hydrogen-bond donor moiety to effectively bind and orient a substrate for a stereoselective reaction. nih.gov Despite the diverse range of chiral amines used to construct Brønsted base catalysts, there is no significant body of research demonstrating the use of derivatives of this compound in this specific catalytic mode.

Metal-Catalyzed Asymmetric Reactions Utilizing this compound Based Systems

In metal-catalyzed asymmetric reactions, a chiral ligand coordinates to a metal center, creating a chiral catalyst that can deliver high enantioselectivity. The design of the chiral ligand is paramount for the success of the reaction.

Asymmetric Hydrogenation and Other Reductive Transformations

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. wikipedia.org It typically employs transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, often containing phosphorus or nitrogen donor atoms. wikipedia.orgub.edunih.gov

The structure of this compound, with its amine and alkene groups, offers handles for chemical modification to produce chiral ligands. For instance, the alkene could undergo hydrophosphinylation to introduce a phosphine group, creating a P,N-ligand. Such ligands are highly effective in many asymmetric hydrogenations. ub.edu The trityl group on the nitrogen atom is very bulky and might hinder coordination to the metal center, or conversely, it could provide a beneficial steric environment to control the enantioselectivity.

Despite these possibilities, there is a lack of specific research findings that demonstrate the synthesis of ligands from this compound and their application in asymmetric hydrogenation or other metal-catalyzed reductive aminations. The existing literature on asymmetric hydrogenation ligands focuses on other well-established chiral backbones. researchgate.netrsc.org

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael, Cross-Coupling)

Extensive searches of chemical databases and scholarly articles were conducted to identify the use of this compound as a chiral auxiliary, ligand, or starting material in asymmetric aldol reactions, Michael additions, and cross-coupling reactions. The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating stereocenters, often relying on chiral auxiliaries to control the stereochemical outcome. Similarly, the Michael addition represents a key strategy for conjugate additions, with asymmetric variants being highly valuable. Cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are powerful tools for constructing carbon-carbon bonds, and their asymmetric versions are of significant interest.

Despite the synthetic potential of this compound, no specific examples or detailed research findings of its application in any of these critical asymmetric carbon-carbon bond-forming reactions have been reported in the reviewed literature. Consequently, data tables illustrating its performance (e.g., yields, diastereoselectivity, enantioselectivity) in aldol, Michael, or cross-coupling reactions cannot be compiled at this time.

Asymmetric Carbon-Heteroatom Bond Formations (e.g., Amination, Hydroamination)

The formation of carbon-heteroatom bonds in an enantioselective manner is crucial for the synthesis of many biologically active molecules, particularly chiral amines. Asymmetric amination and hydroamination reactions are direct and atom-economical methods for achieving this. The chiral nature of this compound makes it a plausible candidate for investigation in these transformations, either as a chiral starting material or as a precursor to a chiral ligand or catalyst.

However, a thorough review of the scientific literature did not yield any studies detailing the use of this compound in asymmetric amination or hydroamination reactions. There are no published reports on its reactivity, the stereochemical outcomes of such reactions, or any derived catalysts. As a result, no data tables of research findings for these applications can be presented.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms Involving (S)-N-Tritylbut-3-en-2-amine

No specific reaction mechanisms involving this compound have been elucidated in the available scientific literature.

There is no available research detailing the origins of stereoselectivity in syntheses specifically utilizing or producing this compound.

While non-covalent interactions are crucial in asymmetric induction, no studies have been published that investigate their specific role in reactions involving this compound.

A kinetic and thermodynamic analysis of the stereodetermining steps in reactions of this compound has not been reported.

Computational Chemistry and Molecular Modeling Studies

No computational chemistry or molecular modeling studies specifically targeting this compound are available.

While the conformational properties of the trityl group are generally understood, a specific conformational analysis and study of the stereodynamic properties of the trityl moiety within the this compound molecule has not been published.

There is no information available on transition state modeling for any enantioselective processes involving this compound.

Electronic Structure and Reactivity Predictions

The electronic structure and reactivity of this compound are profoundly influenced by the steric and electronic properties of its constituent groups: the trityl (triphenylmethyl) group, the but-3-en-2-yl moiety, and the nitrogen atom.

Nucleophilicity: The nucleophilicity of the nitrogen atom in this compound is a critical parameter governing its reactivity in nucleophilic substitution and addition reactions. Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines due to the electron-donating effect of alkyl groups. However, the immense steric bulk of the trityl group in this compound is expected to significantly attenuate the nucleophilicity of the nitrogen lone pair. masterorganicchemistry.com This steric hindrance impedes the approach of the amine to an electrophilic center.

Lewis Basicity: Similar to nucleophilicity, the Lewis basicity of the nitrogen atom is also subject to the steric encumbrance of the trityl group. Lewis basicity refers to the ability of a compound to donate its electron pair to a Lewis acid. The three bulky phenyl rings of the trityl group create a conical region of steric hindrance around the nitrogen atom, making it difficult for Lewis acids to access the lone pair.

Theoretical investigations into sterically hindered amines and pyridines have established that increasing steric bulk around the basic center leads to a decrease in Lewis basicity. rsc.org This effect is a key principle in the design of "frustrated Lewis pairs," where the steric hindrance prevents the Lewis acid and base from neutralizing each other, allowing for unique reactivity. While not a frustrated Lewis pair itself, the steric environment in this compound follows the same principle of reduced Lewis basicity due to steric hindrance.

The electronic influence of the but-3-en-2-yl group is likely to be less significant than the steric effect of the trityl group. The allyl group might have a modest electron-withdrawing inductive effect compared to a saturated alkyl group, which could slightly decrease the basicity and nucleophilicity of the nitrogen atom. However, this electronic effect is expected to be overshadowed by the dominant steric effect of the trityl group.

Table 1: Predicted Reactivity of this compound

PropertyPredicted LevelPrimary Influencing Factor
NucleophilicityLow to ModerateSteric hindrance from the trityl group
Lewis BasicityLowSteric hindrance from the trityl group

Chirality Transfer Mechanisms

A fascinating aspect of N-trityl amines is the phenomenon of chirality transfer, where the stereochemical information from a chiral center is transmitted to the conformationally flexible trityl group. mdpi.commdpi.comnih.gov This results in the trityl group, which is achiral in isolation, adopting a preferred chiral conformation.

Intramolecular and Intermolecular Chirality Transmission Pathways

Intramolecular Chirality Transmission: In this compound, the chirality originates from the stereogenic carbon atom of the but-3-en-2-yl group. This chirality is transmitted intramolecularly to the trityl group through a "cascade" of subtle, non-covalent interactions. mdpi.com The triphenylmethyl group is not static but exists as a dynamic, three-bladed propeller that can adopt one of two enantiomeric helical conformations (P for plus or M for minus). In the presence of the chiral but-3-en-2-yl substituent, one of these helical conformations becomes energetically more favorable.

This process is often described as a "bevel-gear" mechanism, where the chiral substituent and the trityl group mesh like gears, forcing the propeller to adopt a preferred rotational sense. nih.gov This induced chirality in the trityl chromophore can be experimentally observed through techniques like circular dichroism (CD) spectroscopy, which shows characteristic Cotton effects. mdpi.com

Intermolecular Chirality Transmission: While intramolecular transfer is the primary mechanism for inducing chirality in the trityl group of an individual molecule, intermolecular interactions can also play a role, particularly in the solid state or in concentrated solutions. The chiral conformation of one molecule can influence the conformation of its neighbors through crystal packing forces or other intermolecular associations. However, the bulky nature of the trityl group can also hinder the formation of strong, ordered intermolecular assemblies, such as hydrogen bonds, that are common in less hindered amines. nih.gov In the context of this compound, specific studies on its intermolecular chirality transfer are not available, but the general principles suggest that intramolecular effects will be dominant in dictating the trityl group's conformation in isolated molecules.

Influence of the Trityl Group on Chiral Information Transfer

The trityl group is not merely a passive recipient of chiral information; its unique structural properties are central to the efficiency of the transfer process. The three phenyl rings of the trityl group are arranged in a propeller-like fashion due to steric repulsion between the ortho-hydrogens. This arrangement is inherently chiral if the propeller is twisted in one direction.

The transfer of chirality from the stereogenic center to the trityl group is a dynamic process. The energy barrier for the interconversion of the P and M helical forms of the trityl group is low enough for it to occur readily at room temperature. However, the presence of the chiral substituent creates a small energy difference between the two diastereomeric conformations (e.g., (S)-amine with P-trityl vs. (S)-amine with M-trityl), leading to a non-racemic mixture of trityl group conformations. This dynamic chirality transfer has been extensively studied in various N-trityl derivatives. mdpi.commdpi.com

Furthermore, the trityl group can influence the stereochemical outcome of reactions at adjacent centers. Its steric bulk can direct the approach of reagents, leading to diastereoselective transformations. In the case of allylic systems, the trityl group can influence the facial selectivity of reactions involving the double bond.

Stereoelectronic Effects on Asymmetric Induction

Stereoelectronic effects, which refer to the influence of orbital alignment on the stability and reactivity of a molecule, play a crucial role in the asymmetric induction observed in reactions involving this compound.

In the context of chirality transfer, stereoelectronic effects manifest as specific orbital interactions that stabilize one conformation over another. For instance, weak hydrogen bonds between a C-H bond on the chiral substituent and the π-system of one of the trityl group's phenyl rings can contribute to the conformational preference.

In reactions of the allylic double bond, stereoelectronic effects can dictate the preferred trajectory of an incoming electrophile or nucleophile. The alignment of the reacting orbitals with the orbitals of the existing chiral framework determines the transition state energy and, consequently, the stereochemical outcome. For example, in allylic amination reactions, the conformation of the N-trityl group relative to the double bond can influence the stereoselectivity of the addition. tdx.cat While specific studies on the stereoelectronic effects in reactions of this compound are not detailed in the available literature, it is a critical consideration for understanding its reactivity in asymmetric synthesis. The interplay between the steric bulk of the trityl group and the electronic demands of the transition state will ultimately govern the stereochemical course of such reactions.

Advanced Applications and Future Research Directions

Synthesis of Biologically Relevant Chiral Molecules Utilizing (S)-N-Tritylbut-3-en-2-amine

The strategic placement of functional groups in this compound makes it an ideal starting point for "chiral pool" synthesis, where its inherent chirality is transferred to more complex target molecules. wikipedia.org

Precursors to Enantiomerically Pure Amino Acids and Their Derivatives

Enantiomerically pure α-amino acids are fundamental to life and are crucial components of pharmaceuticals and bioactive peptides. wikipedia.org this compound can be readily converted into precursors for non-proteinogenic amino acids through the oxidative cleavage of its terminal double bond. A common and effective method for this transformation is ozonolysis. ua.esacs.orgnih.gov

Table 1: Proposed Transformation to Chiral Amino Acid Precursor

StepReactionReagentsIntermediate/Product
1Oxidative Cleavage1. O₃ (Ozone)2. Reductive or Oxidative Workup(R)-N-Trityl-2-aminopropanal
2Oxidatione.g., Jones Reagent, Pinnick Oxidation(R)-N-Trityl-alanine

Note: The table outlines a conceptual pathway. Specific conditions would require experimental optimization.

Construction of Complex Chiral Amine Architectures (e.g., Diamines, Amino Alcohols)

Chiral vicinal amino alcohols and diamines are privileged structures in asymmetric synthesis, serving as key components in drugs, chiral auxiliaries, and ligands for metal catalysts. kyoto-u.ac.jpjst.go.jpthieme-connect.com this compound is an excellent precursor for such architectures.

Chiral Amino Alcohols: The synthesis of 1,2-amino alcohols can be achieved through the dihydroxylation of the alkene functionality. diva-portal.orgorganic-chemistry.orgorganic-chemistry.org Asymmetric dihydroxylation, such as the Sharpless method, can introduce two new stereocenters with high diastereoselectivity, leading to the formation of a protected aminodiol. This transformation yields a versatile intermediate with multiple stereocenters and functional groups ready for further elaboration. diva-portal.org

Chiral Diamines: The aminodiol intermediate can be further converted into chiral diamines. nih.govnih.gov A typical sequence involves selective protection of one hydroxyl group, activation of the other (e.g., as a tosylate or mesylate), displacement with an azide (B81097) nucleophile (Sₙ2 reaction), and subsequent reduction of the azide to the primary amine. This stepwise functionalization allows for the controlled construction of complex chiral diamines. nih.gov

Table 2: Proposed Synthesis of Chiral Amino Alcohols and Diamines

Target MoleculeKey ReactionReagents (Examples)Intermediate
Chiral Amino AlcoholDihydroxylationOsO₄, NMO(2S,3R)-1-(Tritylamino)butane-2,3-diol
Chiral DiamineAzide Displacement & Reduction1. TsCl, Py2. NaN₃3. H₂, Pd/C(2S,3S)-1-(Tritylamino)butane-2,3-diamine

Note: Stereochemical outcomes depend on the specific reagents and reaction conditions used. The table presents a plausible synthetic route.

Synthetic Routes to Chiral Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. chim.it The functional groups within this compound and its derivatives can be leveraged to construct various chiral heterocyclic scaffolds through cyclization reactions. researchgate.netmdpi.com

For instance, the aminodiol synthesized in section 5.1.2 is a prime candidate for intramolecular cyclization. After deprotection of the trityl group under acidic conditions, the resulting primary amine can react with an activated hydroxyl group (e.g., a tosylate) to form chiral pyrrolidines or piperidines, depending on the regioselectivity of the cyclization. researchgate.net Such domino reactions, where deprotection is followed by spontaneous cyclization, are efficient strategies for building molecular complexity. chim.it The inherent chirality of the starting material ensures the enantiopurity of the resulting heterocyclic product. acs.org

Emerging Methodologies in Enantioselective Synthesis Facilitated by this compound

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, a critical goal in drug development. wikipedia.org this compound serves as a valuable component in this field, primarily through its use in chiral pool synthesis and as a chiral auxiliary.

Its role extends to modern catalytic methods where the existing stereocenter can direct the stereochemical outcome of subsequent transformations. For example, in palladium-catalyzed reactions like N-allylation, the chiral environment provided by the amine can influence the stereochemistry of the product, leading to N-C axially chiral compounds. mdpi.com Furthermore, its derivatives can participate in desymmetrization reactions, a powerful strategy where a prochiral molecule is converted into a chiral one with high enantioselectivity. beilstein-journals.org The development of organocatalysis has also opened new possibilities, where chiral amines and their derivatives can act as catalysts themselves, promoting reactions with high stereocontrol. wikipedia.orgnih.gov

Development of Novel Catalyst Design Strategies Based on this compound Scaffolds

The design of novel catalysts is central to advancing chemical synthesis. The structure of this compound provides a promising scaffold for creating new chiral catalysts and ligands.

The amine nitrogen can act as a coordination site for a transition metal, while the butenyl "tail" can be functionalized to introduce a second ligating group, creating a bidentate ligand. Such ligands are highly sought after in asymmetric catalysis, as they can form well-defined, rigid coordination spheres around a metal center, leading to high enantioselectivity in reactions like hydrogenation or C-C bond formation. wikipedia.org

Alternatively, the amine itself can be part of an organocatalyst. For example, it could be incorporated into a thiourea (B124793) or squaramide structure, which are known to activate substrates through hydrogen bonding. The inherent chirality of the this compound backbone would provide the necessary asymmetric environment to control the stereochemical outcome of the catalyzed reaction. nih.gov

Sustainable and Green Chemistry Aspects in the Synthesis and Application of this compound

Green chemistry focuses on designing chemical processes that are environmentally benign, efficient, and sustainable. openaccessgovernment.orgacs.org The synthesis and application of chiral amines like this compound can be evaluated through this lens.

Synthesis: The sustainable production of chiral amines is a major goal, with a focus on moving away from petrochemical feedstocks towards renewable resources and employing biocatalytic methods. openaccessgovernment.orgunito.ituva.nl While the specific industrial synthesis of this compound is not detailed, green chemistry principles would advocate for routes with high atom economy, minimal use of hazardous solvents, and energy-efficient steps.

Application: In its applications, using this compound in catalytic rather than stoichiometric amounts is a key green principle. Developing it into a recyclable catalyst or attaching it to a solid support would further enhance its sustainability profile. However, a significant drawback from a green chemistry perspective is the use of the trityl protecting group. The trityl group (C₁₉H₁₅) has a high molecular weight, leading to poor atom economy when it is removed in the final steps of a synthesis. fiveable.mecsic.esuchicago.edu Future research could focus on developing more atom-efficient, "traceless" chiral auxiliaries or finding alternative protecting groups that are either recyclable or have lower molecular weight. The use of water or other non-conventional, greener solvents in reactions involving this amine is also an active area of research. csic.esnih.gov

Q & A

Q. How can researchers design a robust protocol for detecting trace impurities in this compound?

  • Methodology : Develop a UPLC-MS/MS method with a detection limit <0.1%. Use spiked samples to validate recovery rates. Include stability-indicating assays (e.g., stress testing under acidic/oxidative conditions) .

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